(s)-2-Amino-3-cyclopropylpropanoic acid (s)-2-Amino-3-cyclopropylpropanoic acid (s)-2-Amino-3-cyclopropylpropanoic acid is a natural product found in Amanita virgineoides and Amanita with data available.
Brand Name: Vulcanchem
CAS No.: 102735-53-5
VCID: VC21538771
InChI: InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1
SMILES: C1CC1CC(C(=O)O)N
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

(s)-2-Amino-3-cyclopropylpropanoic acid

CAS No.: 102735-53-5

Cat. No.: VC21538771

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

(s)-2-Amino-3-cyclopropylpropanoic acid - 102735-53-5

CAS No. 102735-53-5
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name (2S)-2-amino-3-cyclopropylpropanoic acid
Standard InChI InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1
Standard InChI Key XGUXJMWPVJQIHI-YFKPBYRVSA-N
Isomeric SMILES C1CC1C[C@@H](C(=O)[O-])[NH3+]
SMILES C1CC1CC(C(=O)O)N
Canonical SMILES C1CC1CC(C(=O)[O-])[NH3+]

Chemical Identity and Structure

(S)-2-Amino-3-cyclopropylpropanoic acid (CAS: 102735-53-5) is an alanine derivative characterized by the presence of a cyclopropyl group. This compound features a chiral center at the alpha carbon, with the S-configuration determining its biological activity. The molecular formula is C6H11NO2 with a molecular weight of 129.16 g/mol . As a modified amino acid, it maintains the standard amino acid backbone while incorporating the unique cyclopropyl functional group that significantly influences its biochemical properties.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature, reflecting its structural relationship to alanine. Common alternative names include:

  • L-Cyclopropylalanine

  • (L)-β-cyclopropylalanine

  • 3-cyclopropyl-L-alanine

  • (2S)-2-amino-3-cyclopropylpropanoic acid

  • β-Cyclopropyl-Alanine

The IUPAC name, (2S)-2-amino-3-cyclopropylpropanoic acid, explicitly indicates the stereochemistry and structural features of the molecule, which are essential for its biological functions.

Physical and Chemical Properties

The physical and chemical properties of (S)-2-Amino-3-cyclopropylpropanoic acid have been characterized through various analytical methods. Table 1 summarizes these properties:

PropertyValueSource
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Physical StateSolid
ColorWhite to off-white
Solubility in Water100 mg/mL (with ultrasonic treatment)
Boiling Point258.0±23.0 °C (Predicted)
Density1.218±0.06 g/cm³ (Predicted)
pKa2.32±0.10 (Predicted)
Compound PurityTypically 98.0% in commercial preparations
Storage ConditionsKeep in dark place, inert atmosphere, room temperature

The compound's reasonable water solubility facilitates its use in biological assays and research applications, while its stability at room temperature makes it suitable for standard laboratory handling and storage conditions.

Synthesis and Production Methods

The synthesis of (S)-2-Amino-3-cyclopropylpropanoic acid has evolved significantly, with research focused on developing efficient, cost-effective methods suitable for large-scale production.

Biological Activity and Mechanism of Action

The biological significance of (S)-2-Amino-3-cyclopropylpropanoic acid centers primarily on its antimicrobial properties, which have been documented in scientific research.

Antimicrobial Properties

(S)-2-Amino-3-cyclopropylpropanoic acid was initially isolated from the mushroom Amanita virgineoides during anti-fungal screening tests . Subsequent research has established that this compound exhibits broad-spectrum inhibitory activity against both fungi and bacteria . This dual antifungal and antibacterial capability makes it particularly interesting as a potential antimicrobial agent.

AspectDetailsSource
Target Enzymeα-isopropylmalate synthase (α-IPMS)
Pathway AffectedL-leucine biosynthesis
AntagonistL-leucine (specifically nullifies antifungal effect)
Spectrum of ActivityBroad-spectrum against fungi and bacteria
Natural SourceIsolated from Amanita virgineoides mushroom

This mechanism represents an innovative approach to antimicrobial activity, targeting a metabolic pathway that is essential for microbial growth but absent in humans (who obtain L-leucine through diet).

Comparative Analysis with Related Compounds

When examining (S)-2-Amino-3-cyclopropylpropanoic acid in the broader context of amino acid derivatives and antimicrobial compounds, several comparisons can be drawn.

Structural Analogues

The cyclopropyl group distinguishes this compound from standard proteinogenic amino acids. This structural feature likely contributes to its ability to interact with specific enzymes while maintaining sufficient similarity to natural amino acids to be recognized by biological systems. Other amino acid derivatives with similar non-standard side chains have been studied for their potential biological activities, forming a category of compounds with specialized properties.

Functional Analogues

Current Research Trends and Future Directions

Research involving (S)-2-Amino-3-cyclopropylpropanoic acid continues to evolve, with several promising directions emerging from current studies.

Structure-Activity Relationship Studies

One area of ongoing research involves modifications to the basic structure of (S)-2-Amino-3-cyclopropylpropanoic acid to enhance specific properties such as:

  • Improved antimicrobial potency

  • Enhanced selectivity for specific pathogens

  • Optimized pharmacokinetic properties

  • Reduced potential for resistance development

These structure-activity relationship studies may lead to more effective derivatives with improved therapeutic potential.

Combination Therapy Approaches

Another promising research direction involves investigating the potential synergistic effects of combining (S)-2-Amino-3-cyclopropylpropanoic acid with other antimicrobial agents. By targeting multiple metabolic pathways simultaneously, such combinations could potentially increase efficacy and reduce the likelihood of resistance development.

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